



Spectroscopic Analysis of 2-Heptyn-1-ol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Heptyn-1-ol	
Cat. No.:	B092533	Get Quote

This guide provides an in-depth analysis of **2-Heptyn-1-ol**, a seven-carbon acetylenic alcohol, focusing on its characterization through infrared (IR) spectroscopy and mass spectrometry (MS). The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Mass Spectrometry Data

Mass spectrometry of **2-Heptyn-1-ol** (molar mass: 112.17 g/mol) reveals a distinct fragmentation pattern under electron ionization. The molecular ion peak is often weak or absent in the spectra of alcohols.[1] The fragmentation is characterized by cleavages adjacent to the oxygen atom and fragmentation of the alkyl chain. The most prominent peaks in the mass spectrum are observed at m/z values of 41, 55, and 70.[2]

m/z	Relative Intensity	Proposed Fragment	
112	Low	[C7H12O]+• (Molecular Ion)	
95	Moderate	[M-OH]+ or [M-H ₂ O+H]+	
83	Moderate	[C ₆ H ₁₁] ⁺	
70	High	[C5H10] ⁺ •	
55	High	[C4H7]+	
41	Very High (Base Peak)	[C₃H₅] ⁺	



Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Heptyn-1-ol** provides key information about its functional groups. The presence of a hydroxyl group (-OH) and a carbon-carbon triple bond ($C \equiv C$) are the most characteristic features of the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3300-3400	Strong, Broad	O-H stretch	Alcohol (-OH)
~2960-2850	Strong	C-H stretch	Alkyl (CH2, CH3)
~2250-2200	Weak to Medium	C≡C stretch	Alkyne
~1050-1150	Strong	C-O stretch	Primary Alcohol

Experimental Protocols

Mass Spectrometry (Electron Ionization)

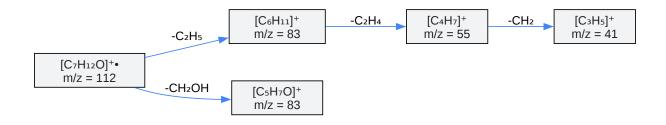
- Sample Preparation: The sample, **2-Heptyn-1-ol**, is introduced into the mass spectrometer, typically through a gas chromatograph (GC-MS) for separation and purification, or via direct injection.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]+•).
- Fragmentation: The high internal energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.[3]
- Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)



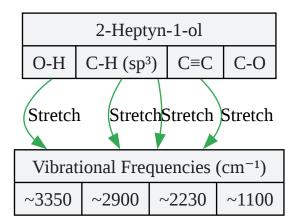
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is utilized.[2]
- Sample Application: A small amount of neat 2-Heptyn-1-ol is placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2]
- Data Acquisition: An infrared beam is passed through the ATR crystal. The beam penetrates
 a short distance into the sample, and the resulting attenuated light is measured by the
 detector.
- Spectral Processing: The resulting interferogram is converted into an infrared spectrum via a Fourier transform, displaying absorbance or transmittance as a function of wavenumber (cm⁻¹).

Visualizations



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Caption: Proposed fragmentation pathway of **2-Heptyn-1-ol** in mass spectrometry.





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Caption: Key IR vibrational modes for **2-Heptyn-1-ol**.

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